molecular formula C16H22BNO3 B2827664 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one CAS No. 1185265-61-5

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2827664
CAS No.: 1185265-61-5
M. Wt: 287.17
InChI Key: UFJIPDFDUJOTRK-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrrolidin-2-one moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can be compared with other boronic ester derivatives, such as:

The uniqueness of this compound lies in its combination of the boronic ester group with the pyrrolidin-2-one moiety, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-8-13(11-12)18-10-6-9-14(18)19/h5,7-8,11H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJIPDFDUJOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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